(Z)-3,3'-diisopropyl-2H,2'H-[5,5'-bithiazolylidene]-2,2',4,4'(3H,3'H)-tetraone
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Overview
Description
(Z)-3,3’-diisopropyl-2H,2’H-[5,5’-bithiazolylidene]-2,2’,4,4’(3H,3’H)-tetraone is a complex organic compound characterized by its bithiazolylidene core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3,3’-diisopropyl-2H,2’H-[5,5’-bithiazolylidene]-2,2’,4,4’(3H,3’H)-tetraone typically involves multi-step organic reactions. One common method includes the condensation of appropriate thiazole derivatives under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-3,3’-diisopropyl-2H,2’H-[5,5’-bithiazolylidene]-2,2’,4,4’(3H,3’H)-tetraone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bithiazolylidene core allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the bithiazolylidene core.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3,3’-diisopropyl-2H,2’H-[5,5’-bithiazolylidene]-2,2’,4,4’(3H,3’H)-tetraone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
The compound has potential applications in biological research, particularly in studying enzyme interactions and cellular processes. Its ability to interact with specific biological targets makes it a valuable tool for biochemical studies.
Medicine
In medicine, (Z)-3,3’-diisopropyl-2H,2’H-[5,5’-bithiazolylidene]-2,2’,4,4’(3H,3’H)-tetraone may be investigated for its therapeutic potential. Its unique chemical properties could lead to the development of new drugs or diagnostic agents.
Industry
Industrially, the compound can be used in the development of new materials with specific properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (Z)-3,3’-diisopropyl-2H,2’H-[5,5’-bithiazolylidene]-2,2’,4,4’(3H,3’H)-tetraone involves its interaction with molecular targets such as enzymes or receptors. The compound’s bithiazolylidene core can bind to specific sites, modulating the activity of these targets. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Z)-3,3’-diisopropyl-2H,2’H-[5,5’-bithiazolylidene]-2,2’,4,4’(3H,3’H)-tetraone include other bithiazolylidene derivatives and thiazole-based compounds. These compounds share structural similarities but may differ in their substituents and overall chemical properties.
Uniqueness
What sets (Z)-3,3’-diisopropyl-2H,2’H-[5,5’-bithiazolylidene]-2,2’,4,4’(3H,3’H)-tetraone apart is its specific arrangement of isopropyl groups and the Z-configuration of its double bond
Properties
IUPAC Name |
(5Z)-5-(2,4-dioxo-3-propan-2-yl-1,3-thiazolidin-5-ylidene)-3-propan-2-yl-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S2/c1-5(2)13-9(15)7(19-11(13)17)8-10(16)14(6(3)4)12(18)20-8/h5-6H,1-4H3/b8-7- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZZXZTZIKZURA-FPLPWBNLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C(=C2C(=O)N(C(=O)S2)C(C)C)SC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C(=O)/C(=C/2\C(=O)N(C(=O)S2)C(C)C)/SC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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